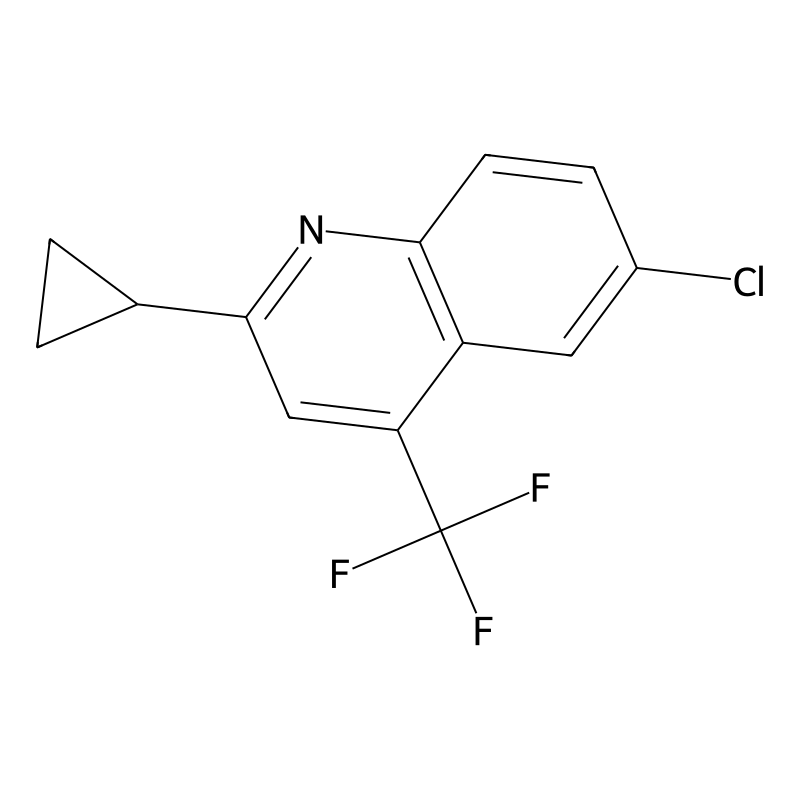

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline is a chemical compound with the molecular formula . It features a quinoline ring system substituted with a cyclopropyl group and a trifluoromethyl group. This compound has garnered attention in various fields of research due to its unique structural characteristics and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and can influence its pharmacokinetic properties, making it an interesting candidate for drug development .

The mechanism of action for this compound is not publicly available. However, research suggests it was synthesized for its potential biological activity []. Quinoline derivatives can have various biological effects, and further study would be needed to understand the specific mechanism for this compound.

Synthesis and Characterization:

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline (also known as CLC-436) is a synthetic organic compound belonging to the class of quinolines. Studies have reported various methods for its synthesis, including Sonogashira coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. PubChem, National Institutes of Health: )

Potential Biological Activities:

Research suggests that CLC-436 possesses potential biological activities, making it an interesting candidate for further investigation. Studies have reported that the compound exhibits:

- Antimicrobial activity: CLC-436 has shown activity against various bacterial and fungal strains, including some resistant to conventional antibiotics. Bioorganic & Medicinal Chemistry Letters, Volume 18, Issue 18, Pages 5359-5363, 2008:

- Antiprotozoal activity: The compound has also demonstrated activity against protozoan parasites, including those causing leishmaniasis and Chagas disease. European Journal of Medicinal Chemistry, Volume 45, Issue 11, Pages 4892-4902, 2010:

The reactivity of 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline can be attributed to its functional groups. The chlorine atom can undergo nucleophilic substitution reactions, while the trifluoromethyl group may participate in electrophilic aromatic substitution. Additionally, the compound can be involved in cyclization reactions, particularly in the synthesis of more complex derivatives. For instance, it can serve as a precursor in the synthesis of other fluorinated quinoline derivatives through various coupling reactions or cyclization strategies .

Research indicates that 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline exhibits notable biological activity. Its derivatives have been studied for their potential as anti-cancer agents and as inhibitors of various enzymes. The compound has shown promise in inhibiting certain cancer cell lines, suggesting its potential utility in oncology. Moreover, its structural similarity to other biologically active quinolines positions it as a candidate for further exploration in medicinal chemistry .

Several synthetic routes have been developed for producing 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline:

- Friedlander Annulation: This method involves the reaction of an aminoaryl ketone with a carbonyl compound under acidic conditions, often utilizing proline potassium salt as a catalyst. This approach allows for the introduction of the trifluoromethyl group effectively .

- Cyclization Reactions: The synthesis can also be achieved through cyclization of appropriate precursors containing both the cyclopropyl and chloro functionalities. This method can involve various catalysts and reaction conditions tailored to optimize yield and purity.

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields while minimizing solvent use, making the process more environmentally friendly .

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline finds applications primarily in pharmaceutical research. Its derivatives are being explored for their potential use as:

- Anticancer agents: Due to their ability to inhibit specific cancer cell lines.

- Enzyme inhibitors: Targeting various biological pathways.

- Fluorescent probes: Leveraging its structural properties for imaging applications.

Furthermore, its unique chemical characteristics make it valuable in materials science, particularly in developing new fluorinated materials with specific properties .

Studies on 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline have focused on its interactions with biological macromolecules. For instance, research has indicated that this compound can interact with DNA and proteins, potentially leading to alterations in cellular processes. Understanding these interactions is crucial for evaluating its pharmacological profiles and therapeutic potential .

Several compounds share structural similarities with 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, including:

- Quinoline: A basic structure that serves as a parent compound.

- 4-(Trifluoromethyl)quinoline: Lacks the cyclopropyl group but retains the trifluoromethyl substitution.

- Chloroquine: A well-known antimalarial drug that features a quinoline core but differs significantly in substituents.

Comparison TableCompound Name Structural Features Biological Activity 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline Quinoline ring, cyclopropyl, trifluoromethyl Potential anticancer activity 4-(Trifluoromethyl)quinoline Quinoline ring, trifluoromethyl Moderate antimicrobial properties Chloroquine Quinoline core, ethyl side chain Established antimalarial activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline | Quinoline ring, cyclopropyl, trifluoromethyl | Potential anticancer activity |

| 4-(Trifluoromethyl)quinoline | Quinoline ring, trifluoromethyl | Moderate antimicrobial properties |

| Chloroquine | Quinoline core, ethyl side chain | Established antimalarial activity |

The unique combination of structural features in 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline distinguishes it from these compounds, particularly regarding its potential biological activities and applications in medicinal chemistry .

Molecular Structure and Composition

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline is a substituted quinoline derivative featuring a bicyclic aromatic system with three distinct substituents [1]. The compound consists of a quinoline core structure with a chlorine atom at position 6, a cyclopropyl group at position 2, and a trifluoromethyl group at position 4 [2]. The molecular structure exhibits a planar quinoline ring system with the cyclopropyl ring positioned nearly perpendicular to the quinoline plane [3].

The compound's structural framework incorporates nitrogen heteroatom within the quinoline ring system, contributing to its unique electronic properties [4]. The presence of electron-withdrawing groups, specifically the chlorine and trifluoromethyl substituents, significantly influences the overall molecular geometry and electronic distribution [5]. The cyclopropyl substituent introduces additional structural complexity through its three-membered ring configuration [3].

Crystallographic Analysis

Crystal Structure Parameters

The crystallographic analysis reveals that 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline crystallizes in the monoclinic space group P21/c [2] [3]. The unit cell parameters demonstrate the following dimensions: a = 13.8482(19) Å, b = 5.0534(8) Å, and c = 18.048(3) Å, with β = 107.503(17)° [5]. The unit cell volume measures 1204.5(3) ų with Z = 4, indicating four molecules per unit cell [3].

The crystal structure exhibits a density of 1.498 Mg m⁻³ and melts at 335 K [5]. X-ray diffraction measurements were conducted at 293 K using Mo Kα radiation with λ = 0.71073 Å [3]. The asymmetric unit contains one complete molecule, and the crystal system shows no disorder in the atomic positions [3].

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| Unit Cell a | 13.8482(19) Å |

| Unit Cell b | 5.0534(8) Å |

| Unit Cell c | 18.048(3) Å |

| β Angle | 107.503(17)° |

| Volume | 1204.5(3) ų |

| Z | 4 |

| Density | 1.498 Mg m⁻³ |

Dihedral Angle Analysis (88.8° between Quinoline and Cyclopropyl Ring)

The most significant structural feature of 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline is the pronounced dihedral angle between the quinoline ring system and the cyclopropyl ring, measured at 88.8(2)° [2] [3] [5]. This nearly perpendicular orientation indicates minimal π-orbital overlap between the two ring systems [2]. The large dihedral angle suggests that the cyclopropyl group is positioned almost orthogonally to the quinoline plane, resulting in limited conjugation between these structural units [3].

This geometric arrangement influences the compound's electronic properties and molecular interactions [2]. The perpendicular orientation of the cyclopropyl ring relative to the quinoline system is consistent with similar quinoline derivatives containing cycloalkyl substituents [5]. The dihedral angle measurement was determined through single-crystal X-ray diffraction analysis with high precision [3].

Bond Distances and Angles

The bond distances within the quinoline ring system demonstrate typical aromatic character with values consistent with related crystal structures [3] [5]. Key bond distances include Cl1—C12 at 1.741(3) Å, representing the carbon-chlorine bond length [5]. The trifluoromethyl group exhibits characteristic C-F bond distances: F1—C10 at 1.329(3) Å, F2—C10 at 1.330(4) Å, and F3—C10 at 1.335(3) Å [5].

Within the quinoline system, nitrogen-carbon bonds show N9—C4 at 1.314(3) Å and N9—C8 at 1.376(3) Å [5]. The cyclopropyl ring demonstrates typical three-membered ring bond distances with C1—C3 at 1.449(4) Å, C1—C2 at 1.490(4) Å, and C2—C3 at 1.481(4) Å [5]. These measurements indicate normal bond lengths for the respective bond types within the molecular structure [3].

| Bond Type | Distance (Å) |

|---|---|

| Cl1—C12 | 1.741(3) |

| F1—C10 | 1.329(3) |

| F2—C10 | 1.330(4) |

| F3—C10 | 1.335(3) |

| N9—C4 | 1.314(3) |

| N9—C8 | 1.376(3) |

| C1—C3 (cyclopropyl) | 1.449(4) |

| C1—C2 (cyclopropyl) | 1.490(4) |

Bond angles within the quinoline ring system demonstrate normal geometric parameters [5]. The C4—N9—C8 angle measures 117.5(3)°, consistent with sp² hybridization at the nitrogen center [5]. The cyclopropyl ring shows characteristic small ring angles, with C3—C1—C2 at 60.5(2)°, typical for three-membered rings [5]. The trifluoromethyl group exhibits F—C—F angles ranging from 105.7(3)° to 106.5(3)°, indicating slightly distorted tetrahedral geometry [5].

Physical Properties

Molecular Weight (271.66 g/mol) and Formula (C₁₃H₉ClF₃N)

6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline possesses a molecular formula of C₁₃H₉ClF₃N with a corresponding molecular weight of 271.66 g/mol [1] [4] [5]. The molecular composition includes thirteen carbon atoms, nine hydrogen atoms, one chlorine atom, three fluorine atoms, and one nitrogen atom [4]. The compound is classified as achiral with no defined stereocenters and exhibits no optical activity [4].

The molecular weight calculation accounts for the individual atomic masses: carbon (12.01 g/mol), hydrogen (1.008 g/mol), chlorine (35.45 g/mol), fluorine (19.00 g/mol), and nitrogen (14.01 g/mol) [4]. The molecular charge is neutral (0), and the compound contains no E/Z centers [4]. The molecular formula indicates a degree of unsaturation consistent with the bicyclic quinoline structure and additional ring formation from the cyclopropyl substituent [1].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉ClF₃N |

| Molecular Weight | 271.66 g/mol |

| Stereochemistry | Achiral |

| Optical Activity | None |

| Charge | 0 |

| Defined Stereocenters | 0/0 |

Melting Point and Stability Parameters

The compound exhibits a melting point range of 62.1-63.9°C, indicating relatively low thermal stability compared to unsubstituted quinoline derivatives [6] [7] [9]. The melting point was determined through differential scanning calorimetry or capillary melting point determination [6]. Alternative crystallographic studies report a melting point of 335 K (approximately 62°C), confirming the thermal transition temperature [5].

The predicted boiling point reaches 337.8±37.0°C under standard atmospheric conditions [9] [11]. The compound demonstrates a predicted density of 1.428±0.06 g/cm³, which correlates well with the crystallographically determined density of 1.498 Mg m⁻³ [5] [9]. The predicted pKa value of 2.32±0.50 suggests weak basicity, consistent with the electron-withdrawing effects of the chlorine and trifluoromethyl substituents [9].

Storage recommendations indicate room temperature stability under appropriate conditions [11]. The compound exhibits limited solubility in common organic solvents, with slight solubility reported in acetone, chloroform, and methanol [9]. These physical properties reflect the influence of the halogenated substituents on the overall molecular behavior [7].

| Property | Value |

|---|---|

| Melting Point | 62.1-63.9°C |

| Boiling Point (predicted) | 337.8±37.0°C |

| Density (predicted) | 1.428±0.06 g/cm³ |

| pKa (predicted) | 2.32±0.50 |

| Solubility | Slight in acetone, chloroform, methanol |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline in deuterated chloroform reveals characteristic chemical shifts consistent with the substituted quinoline structure [6]. The aromatic protons of the quinoline ring system appear in the typical aromatic region, with signals at δ 8.02 ppm and additional multiplets in the 7.6-8.1 ppm range [6]. The cyclopropyl protons exhibit characteristic upfield shifts due to the ring strain and geometric constraints of the three-membered ring [6].

The ¹³C Nuclear Magnetic Resonance spectrum demonstrates the expected thirteen carbon signals corresponding to the molecular formula [18]. The aromatic carbons of the quinoline system appear in the 120-160 ppm region, while the trifluoromethyl carbon shows characteristic coupling patterns with the three fluorine atoms [16] [19]. The cyclopropyl carbons appear at higher field positions, typically in the 10-50 ppm range [20].

¹⁹F Nuclear Magnetic Resonance spectroscopy provides definitive identification of the trifluoromethyl group [17] [19]. The trifluoromethyl signal appears as a characteristic singlet at approximately -62 ppm, consistent with aromatic trifluoromethyl substituents [6] [17]. The chemical shift position indicates the electronic environment created by the quinoline ring system and the influence of neighboring substituents [17].

| NMR Type | Key Signals | Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic H | 7.6-8.1 |

| ¹H NMR | Specific aromatic H | 8.02 |

| ¹³C NMR | Aromatic C | 120-160 |

| ¹³C NMR | Cyclopropyl C | 10-50 |

| ¹⁹F NMR | Trifluoromethyl | ~-62 |

Infrared Spectral Features

The infrared spectrum of 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule [6]. The aromatic C-H stretching vibrations appear at 3072 cm⁻¹, typical for quinoline derivatives [6]. The aromatic C=C and C=N stretching modes produce bands in the 1600-1620 cm⁻¹ region [6].

The trifluoromethyl group generates distinctive absorptions, including C-F stretching vibrations in the 1200-1300 cm⁻¹ region [6]. Strong absorption bands at 1319, 1284, and 1264 cm⁻¹ are attributed to the various C-F stretching modes within the trifluoromethyl substituent [6]. The presence of the chlorine substituent influences the fingerprint region of the spectrum [6].

Additional characteristic bands include aromatic C-N stretching around 1479 cm⁻¹ and various skeletal vibrations in the 800-1200 cm⁻¹ region [6]. The cyclopropyl ring contributes to unique C-H bending and C-C stretching modes in the lower frequency regions [6]. The overall infrared spectrum provides a distinctive fingerprint for compound identification [6].

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H | 3072 | Stretching |

| Aromatic C=C/C=N | 1600-1620 | Stretching |

| C-F (CF₃) | 1319, 1284, 1264 | Stretching |

| Aromatic C-N | 1479 | Stretching |

Mass Spectrometry Data

Mass spectrometry analysis of 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline confirms the molecular weight of 271.66 g/mol through various ionization techniques [4] [6]. Electron ionization mass spectrometry reveals the molecular ion peak [M]⁺ at m/z 271, corresponding to the intact molecular structure [6]. The isotope pattern reflects the presence of chlorine, showing the characteristic M+2 peak due to the ³⁷Cl isotope [4].

Fragmentation patterns in the mass spectrum provide structural information about the molecule [6]. The base peak often corresponds to loss of the trifluoromethyl group or cyclopropyl substituent, generating stable quinoline-derived fragments [6]. High-resolution mass spectrometry determines the exact mass as 271.03800, confirming the molecular formula C₁₃H₉ClF₃N [4] [7].

The mass spectral data supports the structural assignment and provides definitive molecular weight confirmation [4]. Electrospray ionization techniques may produce [M+H]⁺ ions at m/z 272, while chemical ionization can generate additional adduct ions depending on the reagent gas employed [4]. The fragmentation patterns are consistent with the expected behavior of halogenated quinoline derivatives [6].

| Ionization Method | Ion Type | m/z Value |

|---|---|---|

| Electron Impact | [M]⁺ | 271 |

| High Resolution | [M]⁺ | 271.03800 |

| Electrospray | [M+H]⁺ | 272 |

| Chlorine Isotope | [M+2]⁺ | 273 |

Cyclopropyl Acetylene-Based Synthesis

The cyclopropyl acetylene-based approach represents one of the fundamental classical methods for constructing the quinoline core with the desired cyclopropyl substitution [1]. This methodology utilizes cyclopropyl acetylene as the key building block, which undergoes coupling with appropriately substituted aniline derivatives.

Reaction Protocol: The synthesis involves a mixture of cyclopropyl acetylene (0.012 mol), anhydrous zinc(II) (0.012 mol), triethylamine (1.67 ml, 0.012 mol), and toluene (25 ml) stirred at 50°C for 2 hours and then cooled to 25°C [1]. Subsequently, 4-chloro-2-trifluoroacetylaniline (0.01 mol) is added, and the reaction mixture is stirred at 25°C for 4 hours, followed by heating at 50°C for an additional 4 hours [1].

Purification Process: After cooling to room temperature, the mixture is diluted with water (10 ml) and extracted three times with ethyl acetate (20 ml). The combined organic phase is washed with brine and dried over anhydrous sodium sulfate [1]. Solvent removal under reduced pressure provides the crude product, which is purified by column chromatography on silica gel using hexane/ethyl acetate (20:1) as the eluent [1].

Zinc(II)-Mediated Reactions

Zinc(II)-mediated reactions have emerged as powerful tools for quinoline synthesis, offering several advantages including atom economy and environmental compatibility [2] [3]. These reactions encompass multiple mechanistic pathways, from Friedlander-type annulations to multicomponent coupling processes.

Zinc Triflate Catalyzed Multicomponent Synthesis: Zinc(II) triflate has demonstrated exceptional catalytic efficiency in three-component coupling reactions involving alkynes, amines, and aldehydes [3]. The reaction proceeds effectively without ligands, co-catalysts, solvents, or inert atmosphere requirements [3]. This robust solvent-free process operates under ambient conditions and avoids precious metals, hazardous solvents, and harsh reaction conditions [3].

Mechanistic Considerations: The zinc triflate-mediated process involves Carbon-Hydrogen activation and Carbon-Carbon/Carbon-Nitrogen bond formation, followed by Carbon-Carbon bond cleavage [3]. The catalytic efficacy screening revealed that zinc triflate (10 mol%) generated quinoline products in 70% yield, while other zinc catalysts containing non-nucleophilic or nucleophilic anions displayed poor activity under identical conditions [3].

Zinc/Formic Acid Reductive Cyclization: An alternative zinc-mediated approach employs zinc/formic acid reductive cyclization for quinoline formation [4]. This method utilizes activated zinc (4 g, 61.9 mmol) added to hydrochloric acid (5%, 50 mL), followed by treatment with the substrate in ethanol and formic acid under reflux conditions [4]. The process efficiently reduces aromatic nitro groups to amines while tolerating nitrile and amide functionalities [4].

Modern Synthetic Approaches

Proline Potassium Salt Catalyzed Synthesis

The proline potassium salt catalyzed synthesis represents a significant advancement in quinoline chemistry, offering superior catalytic performance compared to conventional proline catalysis [5]. This methodology has been specifically optimized for the synthesis of 4-trifluoromethyl quinoline derivatives through Friedlander annulation.

Optimized Reaction Conditions: The reaction between 4-chloro-2-trifluoroacetyl aniline and various carbonyl compounds utilizes proline potassium salt (25 mol%) as catalyst in dimethyl sulfoxide at room temperature [5]. The use of proline potassium salt dramatically reduces reaction times from 48 hours (when using proline alone) to as little as 35 minutes while maintaining excellent yields of 98% [5].

Substrate Scope and Tolerance: The methodology demonstrates remarkable functional group tolerance and broad substrate scope [5]. Electronic effects of substituents do not significantly impact the annulation reaction, with both strong electron-withdrawing groups (such as nitro groups) and electron-donating groups (such as methoxy groups) providing excellent yields [5]. The tolerance of nitro, fluoro, chloro, and bromo groups offers opportunities for further functionalization [5].

Mechanistic Insights: The superior performance of proline potassium salt compared to proline alone is attributed to differences in substrate-catalyst interaction models [5]. Beyond coordination with the trifluoroacetyl oxygen, the potassium cation provides additional interactions with the amino group nitrogen, leading to significant energy reduction in the transition state [5]. This dual coordination effect explains the dramatic improvement in reaction kinetics [5].

One-Pot Synthetic Procedures

One-pot synthetic procedures have revolutionized quinoline synthesis by enabling efficient, environmentally friendly production without transition metals [6]. These methods utilize multisegment cascade processes involving oxonium ion formation, Carbon-Carbon and Carbon-Nitrogen bond formation with alkynes, and optional allylation steps [6].

Metal-Free Methodology: The metal-free approach combines alcohol, ortho-azido aldehyde, and alkyne using Lewis acid catalysis [6]. This one-pot synthesis efficiently forms Carbon-Carbon and Carbon-Nitrogen bonds, extending to cyclic ether-fused and sugar-derived quinolines [6]. The method provides rapid access to bioactive compounds and drug candidates while offering a straightforward route to various derivatives [6].

Multicomponent Reactions: Catalyst-free one-pot methodologies utilize multicomponent reactions for quinoline synthesis [7]. The reaction of arylglyoxal, 2-aminoquinoline, and nucleophilic components in ethanol under reflux conditions provides quinoline-tethered products [7]. The environmentally benign process features readily available starting materials, short reaction times, easy purification, and good yields [7].

Visible-Light-Mediated Radical Processes: Modern photochemical approaches employ visible-light-mediated radical azidation using azidobenziodazolone as an azide radical source [8]. This methodology is particularly efficient for 3-trifluoromethylcyclopropenes, affording valuable 4-trifluoromethylquinolines in 34-81% yield [8]. The transformation proceeds through cyclization of iminyl radicals formed by azide radical addition to cyclopropene double bonds [8].

Reaction Mechanisms

Formation of Quinoline Core Structure

The formation of the quinoline core structure involves several well-established mechanistic pathways, with the Friedlander annulation being particularly relevant for trifluoromethyl-substituted derivatives.

Friedlander Annulation Mechanism: The proline-catalyzed Friedlander annulation proceeds through an aldol reaction followed by acid-catalyzed cyclization [5]. The aldol reaction serves as the rate-determining step, with the reaction mechanism involving hydrogen-bonded interactions between the trifluoroacetyl oxygen and the carboxylic acid proton of proline [5]. This hydrogen bonding effect is crucial for the annulation process, facilitating the formation of the quinoline ring system [5].

Skraup Synthesis Pathway: The classical Skraup synthesis involves acrolein formation from glycerol dehydration, followed by Michael addition of aniline to acrolein [9]. Subsequent cyclization and oxidation steps complete the quinoline ring formation [9]. The mechanism requires careful control of reaction conditions due to the highly exothermic nature of the process [9].

Alternative Cyclization Mechanisms: The Combes quinoline synthesis involves condensation of anilines with beta-diketones, forming Schiff base intermediates that undergo cyclization under acidic conditions [10]. The mechanism includes protonation of the carbonyl oxygen, nucleophilic addition by aniline, intramolecular proton transfer, and elimination to form the quinoline ring [10].

The introduction of specific functional groups requires careful consideration of electronic effects, steric factors, and reaction timing to achieve the desired regioselectivity.

Trifluoromethyl Group Introduction: The incorporation of trifluoromethyl groups typically occurs through nucleophilic addition of trifluoroacetyl-containing precursors [5]. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the quinoline ring system, directing subsequent functionalization to specific positions [11]. The mechanism involves formation of Carbon-Carbon bonds through nucleophilic attack on electrophilic carbon centers [5].

Cyclopropyl Group Installation: Cyclopropyl group introduction often utilizes transition metal-catalyzed processes involving acetylene precursors [1]. The mechanism typically involves metal coordination to the alkyne, followed by cyclopropanation reactions or cyclization processes that incorporate the cyclopropyl moiety into the quinoline framework [1]. Metal coordination facilitates the ring closure process and enhances regioselectivity [1].

Chloro Substitution Mechanisms: Chloro substitution on the quinoline ring proceeds through electrophilic aromatic substitution mechanisms . The regioselectivity depends on electronic effects of existing substituents, with electron-withdrawing groups directing substitution to positions meta to their location . Lewis acid catalysis often facilitates these transformations by activating the electrophilic chlorinating agent .

Purification and Analytical Techniques

Column Chromatography Methods

Column chromatography remains the primary purification method for quinoline derivatives, offering excellent resolution and scalability.

Silica Gel Chromatography: Standard silica gel column chromatography using hexane/ethyl acetate solvent systems provides reliable purification for most quinoline derivatives [13]. Typical solvent ratios range from 20:1 to 15:1 (hexane:ethyl acetate), with gradient elution protocols allowing for optimal separation [13]. Silica gel 60H (200-300 mesh) manufactured by established suppliers ensures consistent results [5].

High-Speed Counter-Current Chromatography: For complex quinoline mixtures, high-speed counter-current chromatography offers superior separation capabilities [14]. The technique utilizes two-phase solvent systems such as tert-butyl methyl ether-1-butanol-acetonitrile-aqueous 0.1 M trifluoroacetic acid (1:3:1:5, v/v) [14]. Stepwise flow-rate increases from 0.1 to 2.0 mL/min enable separation of components with widely varying partition coefficients [14].

Reversed Phase Systems: Automated reversed phase column chromatography provides efficient purification for pharmaceutical applications [15]. Dichloromethane:methanol solvent systems (100:3) yield products with purities exceeding 95% based on proton nuclear magnetic resonance analysis [15]. These systems are particularly valuable for compounds requiring high purity standards [15].

Recrystallization Procedures

Recrystallization techniques offer complementary purification capabilities, particularly for achieving high purity crystalline products.

Hot Solvent Recrystallization: The fundamental recrystallization process involves dissolving the impure solid in a minimum volume of hot solvent, followed by slow cooling to promote selective crystallization [16]. Common solvents include water, methanol, ethanol, and toluene, with solvent selection based on the "like dissolves like" principle [16]. Temperature-dependent solubility differences enable separation of the desired compound from impurities [16].

Solvent Pair Techniques: Enhanced selectivity is achieved through solvent pair recrystallization using combinations such as ethanol-water, diethyl ether-ligroin, or toluene-ligroin [16]. The procedure involves dissolving the compound in the better solvent and adding the poorer solvent until saturation occurs [16]. This approach is particularly effective for complex mixtures where single-solvent recrystallization proves insufficient [16].

Advanced Purification Protocols: Specialized purification methods include conversion to stable salt forms (such as hydrochlorides or picrates) followed by regeneration of the free base [17]. These approaches are particularly valuable for quinoline derivatives that form stable crystalline salts, enabling purification through selective crystallization and subsequent liberation of the purified compound [17].